molecular formula C6H8BrNO B15235760 (R)-1-(5-Bromofuran-2-YL)ethan-1-amine

(R)-1-(5-Bromofuran-2-YL)ethan-1-amine

Cat. No.: B15235760
M. Wt: 190.04 g/mol
InChI Key: OCIQPHWLYHBYNK-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(5-Bromofuran-2-YL)ethan-1-amine is an organic compound that belongs to the class of amines It features a brominated furan ring attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromofuran-2-YL)ethan-1-amine typically involves the bromination of a furan derivative followed by amination. One common method starts with the bromination of furan to produce 5-bromofuran. This intermediate is then subjected to a reaction with an appropriate amine source under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of ®-1-(5-Bromofuran-2-YL)ethan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromofuran-2-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of substituted ethanamines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5-Bromofuran-2-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its amine group can form hydrogen bonds with biological molecules, facilitating studies on molecular recognition and binding affinity.

Medicine

In medicinal chemistry, ®-1-(5-Bromofuran-2-YL)ethan-1-amine is explored for its potential as a pharmacophore. Its structure can be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromofuran-2-YL)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Chlorofuran-2-YL)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    ®-1-(5-Iodofuran-2-YL)ethan-1-amine: Similar structure but with an iodine atom instead of bromine.

    ®-1-(5-Methylfuran-2-YL)ethan-1-amine: Similar structure but with a methyl group instead of bromine.

Uniqueness

®-1-(5-Bromofuran-2-YL)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound valuable for certain applications.

Properties

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

(1R)-1-(5-bromofuran-2-yl)ethanamine

InChI

InChI=1S/C6H8BrNO/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m1/s1

InChI Key

OCIQPHWLYHBYNK-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CC=C(O1)Br)N

Canonical SMILES

CC(C1=CC=C(O1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.